methanesulfonic acid;(2S)-octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid is an organosulfur compound with the chemical formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and polar organic solvents. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes. (2S)-octan-2-ol, on the other hand, is an organic compound with the molecular formula C₈H₁₈O. It is a secondary alcohol with a chiral center, making it optically active. This compound is used in the synthesis of various chemicals and as a solvent in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen or chlorine as the oxidizing agent . Another method involves the electrochemical sulfonation of methane in the presence of fuming sulfuric acid . This process is carried out under elevated pressure and moderate temperature conditions.
(2S)-octan-2-ol can be synthesized through the reduction of 2-octanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
The industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies like Arkema to produce high-purity methanesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methyl sulfide.
Substitution: Methanesulfonic acid can participate in substitution reactions to form esters and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include methanesulfonate salts, methyl sulfide, and various esters.
Scientific Research Applications
Methanesulfonic acid has a wide range of applications in scientific research and industry. It is used as a catalyst in esterification and alkylation reactions, making it valuable in organic synthesis . In the pharmaceutical industry, it is used as a solvent for high molecular weight polymers and as a reagent in the production of various drugs . Methanesulfonic acid is also employed in the electroplating industry for the deposition of tin and tin-lead solders . Additionally, it is used in the production of biodiesel and as an electrolyte in redox flow batteries .
(2S)-octan-2-ol is used in the synthesis of various chemicals, including fragrances and flavors. It is also used as a solvent in different industrial applications.
Mechanism of Action
Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a Brønsted acid, donating protons to various substrates in chemical reactions. This property makes it an effective catalyst in esterification and alkylation reactions . The molecular targets and pathways involved in these reactions include the activation of carbonyl groups and the stabilization of carbocations.
Comparison with Similar Compounds
Methanesulfonic acid is similar to other sulfonic acids, such as p-toluenesulfonic acid (PTSA) and benzenesulfonic acid. methanesulfonic acid is unique in its high solubility in water and polar organic solvents, as well as its strong acidity . Unlike PTSA, which is a solid, methanesulfonic acid is a liquid at room temperature, making it easier to handle in various applications .
Similar compounds to (2S)-octan-2-ol include other secondary alcohols like (2S)-hexan-2-ol and (2S)-decan-2-ol. These compounds share similar chemical properties but differ in their carbon chain length, which affects their physical properties and applications.
Properties
CAS No. |
62820-85-3 |
---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
methanesulfonic acid;(2S)-octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4)/t8-;/m0./s1 |
InChI Key |
YIBBJOMUYVWEHC-QRPNPIFTSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)O.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.